molecular formula C17H16N4O2 B12164283 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B12164283
M. Wt: 308.33 g/mol
InChI Key: AYDKTTRBTDJXEA-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a pyridine ring and a tetrahydrofuran carboxamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Tetrahydrofuran Carboxamide Formation: The final step involves the formation of the tetrahydrofuran carboxamide moiety, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.

Scientific Research Applications

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways, such as kinases or proteases.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, which can be useful in antiviral or anticancer therapies.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself, which is used as a solvent in various chemical reactions.

Conclusion

This compound is a compound of significant interest due to its complex structure and versatile applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, with unique mechanisms of action and potential advantages over similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide

InChI

InChI=1S/C17H16N4O2/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,19,22)(H,20,21)

InChI Key

AYDKTTRBTDJXEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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